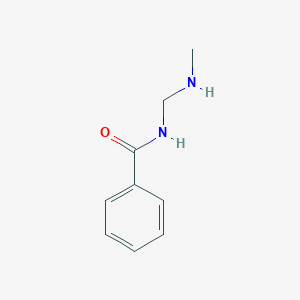

N-(Methylaminomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(methylaminomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-10-7-11-9(12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJBBVGFVVBQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566944 | |

| Record name | N-[(Methylamino)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73239-21-1 | |

| Record name | N-[(Methylamino)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N Methylaminomethyl Benzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

High-Resolution 1H NMR Analysis for Proton Environments

High-resolution 1H NMR spectroscopy provides detailed insights into the proton environments within N-(Methylaminomethyl)benzamide and its analogs. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings are deshielded and resonate at higher chemical shifts. libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons.

For N-Methylbenzamide, a related analog, the aromatic protons typically appear as a multiplet in the range of δ 7.30-7.72 ppm. rsc.org The N-H proton of the amide group is often observed as a broad singlet around δ 6.27 ppm, and the N-methyl protons appear as a doublet at approximately δ 2.93 ppm with a coupling constant (J) of 4.5 Hz due to coupling with the adjacent N-H proton. rsc.org The chemical shifts of protons on carbons bonded to electronegative atoms like nitrogen or oxygen are found at lower fields. libretexts.org The specific chemical shifts for this compound would follow similar patterns, with the methylene (B1212753) protons adjacent to the two nitrogen atoms showing distinct signals.

Interactive Table: 1H NMR Data for N-Methylbenzamide (a key structural analog)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic (C₆H₅) | 7.30 - 7.72 | Multiplet | - | rsc.org |

| Amide (NH) | ~6.27 | Broad Singlet | - | rsc.org |

| N-Methyl (CH₃) | 2.93 | Doublet | 4.5 | rsc.org |

13C NMR Spectroscopy for Carbon Framework Elucidation

13C NMR spectroscopy is fundamental for elucidating the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, and the chemical shift provides information about its hybridization and electronic environment. bhu.ac.in Generally, 13C signals for organic compounds are observed in a range of 0-220 ppm. bhu.ac.in

In N-substituted benzamides, the carbonyl carbon (C=O) of the amide group is characteristically found at a downfield chemical shift, typically in the range of δ 167-170 ppm. rsc.orgrsc.org The aromatic carbons of the benzene (B151609) ring resonate between δ 126 and 135 ppm. rsc.org The carbon atom to which the carbonyl group is attached (C1) is often observed around δ 134.6 ppm. rsc.org The methyl carbon of an N-methyl group appears at a much higher field, typically around δ 26.9 ppm. rsc.org For this compound, the methylene carbon would be expected in the range of 40-60 ppm, influenced by the adjacent nitrogen atoms.

Interactive Table: 13C NMR Data for N-Methylbenzamide (a key structural analog)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 168.3 | rsc.org |

| Aromatic C1 | 134.6 | rsc.org |

| Aromatic C(ipso) | 131.4 | rsc.org |

| Aromatic C(ortho, meta, para) | 128.6, 126.9 | rsc.org |

| N-Methyl (CH₃) | 26.9 | rsc.org |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

Advanced 2D NMR techniques are crucial for unambiguously assigning proton and carbon signals and determining the connectivity between atoms. ipb.pt Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

These techniques are instrumental in confirming the connectivity of the methyl, methylene, and benzamide (B126) fragments in this compound and its analogs. ipb.ptnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For N-substituted benzamides, several characteristic bands are expected:

N-H Stretching: Secondary amides (R-CO-NH-R') show a single N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C=O Stretching: The amide carbonyl (C=O) stretch is a very strong and sharp absorption, typically appearing in the range of 1680-1630 cm⁻¹. masterorganicchemistry.com Its exact position can be influenced by hydrogen bonding and conjugation.

N-H Bending: The N-H bending vibration for secondary amides occurs around 1550 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide group is found in the region of 1335-1250 cm⁻¹ for aromatic amides. orgchemboulder.com

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Interactive Table: Characteristic FT-IR Frequencies for N-Substituted Benzamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretch | 3350 - 3310 | orgchemboulder.com |

| Amide C=O | Stretch | 1680 - 1630 | masterorganicchemistry.com |

| Amide N-H | Bend | ~1550 | |

| Aromatic C-N | Stretch | 1335 - 1250 | orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 | |

| Aromatic C=C | Bend | 1600 - 1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. horiba.com It involves inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. horiba.com

For benzamide derivatives, FT-Raman spectroscopy can provide valuable information:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring gives a strong and characteristic Raman band.

C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR.

NO₂ Group Vibrations: For nitro-substituted analogs, the symmetric and asymmetric stretching modes of the NO₂ group are strong in both IR and Raman spectra. The symmetric stretch is typically around 1345 ± 30 cm⁻¹. esisresearch.org

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound and its analogs. nih.govesisresearch.org

Interactive Table: Key Raman Shifts for Benzamide Derivatives

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | Reference |

| Aromatic Ring Breathing | Strong, characteristic band | horiba.com |

| Carbonyl (C=O) Stretch | Observable | esisresearch.org |

| Symmetric NO₂ Stretch (in nitro analogs) | ~1345 | esisresearch.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. mdpi.com Various MS techniques are employed in the characterization of this compound analogs.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry for Molecular Ion Validation

In a typical ESI-TOF analysis, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The ESI source generates gaseous ions from the analyte molecules, often as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. und.edu The TOF analyzer then separates these ions based on their mass-to-charge ratio, providing a precise molecular weight. For example, in the analysis of various benzamide derivatives, strong molecular ion peaks were observed, confirming their successful synthesis. researchgate.net

Table 1: Representative ESI-TOF MS Data for Benzamide Analogs

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | C₂₅H₂₂BrNO₂H | 448.0912 | 448.0916 | mdpi.com |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | C₂₄H₂₄ClNOSeH | 458.0790 | 458.0789 | mdpi.com |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide | Not specified | Not specified | Not specified | nih.gov |

| 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide | Not specified | Not specified | Not specified | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. mdpi.comnih.gov This capability is rooted in the fact that the exact masses of isotopes are not integers; this mass defect is unique for each element. nih.gov By measuring the mass-to-charge ratio with high precision, typically with an error of less than 5 ppm, the molecular formula of an unknown compound or a synthesized this compound analog can be confidently assigned. chimia.ch

Techniques like TOF and Orbitrap mass analyzers are commonly used for HRMS. nih.gov For instance, HRMS analysis of newly synthesized benzamide derivatives has been used to confirm their elemental composition, providing crucial evidence for their structural elucidation. sciencerepository.orgnih.gov

Table 2: HRMS Data for Elemental Composition of Benzamide Derivatives

| Compound | Molecular Formula | Calculated Mass | Measured Mass | Ion Type | Reference |

| N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide | C₂₁H₁₇N₃O₄ | Not specified | Not specified | Not specified | ajol.info |

| 2-(3-nitrophenyl)-4H-benzoxazin-4-one | C₁₄H₈N₂O₄ | Not specified | Not specified | Not specified | ajol.info |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | C₁₅H₉FN₂O₃·H₂O | Not specified | Not specified | Not specified | eurjchem.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. rsc.orgmdpi.com This method is invaluable for the analysis of this compound analogs within complex mixtures, such as reaction products or biological samples. nih.gov

In an LC-MS/MS experiment, the sample mixture is first separated by an LC column. The separated components then enter the mass spectrometer, where a specific precursor ion (e.g., the molecular ion of an analog) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. agsanalitica.com This two-stage mass analysis provides a high degree of specificity and allows for the confident identification and quantification of target compounds even at low concentrations. jfda-online.com The fragmentation patterns observed in the MS/MS spectra offer valuable structural information. For many benzamide derivatives, a characteristic fragment ion is the benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.netajol.info

Solid-State Structural Analysis

Understanding the three-dimensional structure of this compound analogs in the solid state is crucial for comprehending their physical properties and intermolecular interactions.

Single-Crystal X-ray Diffraction (XRD) for Definitive Structural Determination

Table 3: Crystallographic Data for Representative Benzamide Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate | Monoclinic | P2₁/n | N-H···O and O-H···O hydrogen bonds form a 3D framework. | eurjchem.com |

| N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide | Not specified | Not specified | Molecules are linked by N–H···O and C–H···O hydrogen bonds. | ajol.info |

| Antipyrine-like benzamide derivatives | Monoclinic | P2₁/c | Crystal packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds. | rsc.org |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. jst.go.jprsc.org This analysis is performed based on the electron distribution of a molecule, calculated from the crystal structure data obtained via XRD. nih.gov The Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules, highlighting the nature and relative importance of various intermolecular forces such as hydrogen bonds and van der Waals interactions. iucr.org

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify donor and acceptor atoms involved in hydrogen bonding and other short contacts. ajol.infonih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.org For various benzamide derivatives, Hirshfeld surface analysis has been instrumental in understanding how molecules pack in the solid state and the nature of the interactions that stabilize the crystal structure. ajol.inforsc.orgnih.gov

Table 4: Summary of Intermolecular Interactions from Hirshfeld Surface Analysis of Benzamide Derivatives

| Compound | Dominant Intermolecular Interactions | Key Findings | Reference |

| N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide | H···H, S···H/H···S, Cl···H/H···Cl contacts | Inversion dimers linked by N—H⋯S hydrogen bonds. | iucr.org |

| N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide | H···H, C···H/H···C, Br···H/H···Br contacts | Extended structure with additional weak C—H⋯S interactions. | iucr.org |

| N-(4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | H···H, O···H/H···O, N···H/H···N contacts | Intramolecular N–H⋯O hydrogen bonds and weak C–H⋯S intermolecular interactions. | rsc.orgrsc.org |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | H...H and H...O/O...H interactions | Strong intermolecular connections are key contributors to the crystal packing. | ajol.info |

Computational and Theoretical Studies on N Methylaminomethyl Benzamide Systems

Conformational Analysis and Dynamics

Conformational analysis and molecular dynamics simulations are powerful tools to understand the flexibility and preferred shapes of a molecule, which are critical for its function and interaction with other molecules.

The conformational preferences of N-(Methylaminomethyl)benzamide are largely dictated by the rotational freedom around its single bonds. The orientation of the benzamide (B126) group relative to the methylaminomethyl side chain is of particular interest. Theoretical calculations, such as those employing density functional theory (DFT), can predict the most stable conformations by identifying the minima on the potential energy surface.

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the amide proton and the nitrogen atom of the methylamino group, or between the methylamino proton and the carbonyl oxygen. The likelihood and strength of such interactions would influence the conformational equilibrium. Studies on related systems, such as 3-amino-4-methoxy benzamide, have shown the presence of intramolecular hydrogen bonds which are confirmed by structural and natural bond orbital (NBO) analysis. ias.ac.in

Table 1: Representative Calculated Conformational Data for this compound (Note: The following data is hypothetical and serves as a representative example based on typical values for similar molecular structures, as specific experimental or computational results for this compound were not found in the reviewed literature.)

| Dihedral Angle | Predicted Value (degrees) | Associated Energy (kcal/mol) |

| O=C-N-C | 180 (trans) | 0.0 (Reference) |

| O=C-N-C | 0 (cis) | +2.5 |

| C-C-N-H | 0 | 0.0 |

| C-N-CH2-NH | 60 (gauche) | -0.5 |

| C-N-CH2-NH | 180 (anti) | 0.0 |

This interactive table allows for the sorting of data by clicking on the column headers.

To explore the full range of conformations accessible to this compound at a given temperature, molecular dynamics (MD) simulations are employed. researchgate.net MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. researchgate.net By simulating the molecule in a solvent environment, these studies can reveal the influence of solvent on conformational preferences and the rates of interconversion between different conformers.

A typical MD simulation would involve placing the this compound molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system. The trajectory generated from the simulation can be analyzed to identify the most populated conformational states and the pathways for transitions between them. Such simulations are crucial for understanding the flexibility of the molecule, which is often related to its biological activity. jksus.org

The dynamics of intramolecular hydrogen bonds, if present in this compound, can be investigated using advanced simulation techniques. The formation and breaking of these bonds can occur on a picosecond to nanosecond timescale and are important for understanding the molecule's structural stability. libretexts.orgresearchgate.net

Studies on similar molecules have utilized methods like Car-Parrinello molecular dynamics (CPMD) to investigate the time evolution of hydrogen bridges. semanticscholar.org Such analyses can reveal the persistence of a hydrogen bond, the average bond length and angle, and the potential for proton transfer events. For this compound, this would involve tracking the distance and angle between the donor and acceptor atoms of the potential intramolecular hydrogen bond throughout the simulation.

Molecular Dynamics Simulations for Conformational Space Exploration

Intermolecular Interaction Analysis

Understanding how this compound interacts with itself or with other molecules is key to predicting its properties in the solid state and in solution. Quantum mechanical methods provide a detailed description of these non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds, including weak non-covalent interactions. researchgate.netarxiv.orgnih.gov By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can provide quantitative measures of the interaction strength and nature.

For a dimer of this compound, QTAIM analysis would be used to identify and characterize the intermolecular hydrogen bonds (e.g., N-H···O=C) and other weaker interactions like C-H···π or π-π stacking. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond type. For hydrogen bonds, a relatively high ρ and a positive ∇²ρ are expected.

Table 2: Representative QTAIM Parameters for Intermolecular Interactions in a this compound Dimer (Note: The following data is hypothetical and serves as a representative example based on typical values for similar intermolecular interactions, as specific QTAIM analysis for this compound was not found in the reviewed literature.)

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| N-H···O=C | 0.025 | +0.080 |

| C-H···π | 0.008 | +0.025 |

| π-π stacking | 0.005 | +0.015 |

This interactive table allows for the sorting of data by clicking on the column headers.

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to calculate the interaction energy between two molecules and decompose it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.gov This decomposition provides a deep understanding of the forces driving the intermolecular association.

Table 3: Representative SAPT Interaction Energy Decomposition for a this compound Dimer (kcal/mol) (Note: The following data is hypothetical and serves as a representative example based on typical values for similar molecular dimers, as a specific SAPT analysis for this compound was not found in the reviewed literature.)

| Energy Component | Contribution (kcal/mol) |

| Electrostatics | -8.5 |

| Exchange | +7.0 |

| Induction | -2.5 |

| Dispersion | -4.0 |

| Total Interaction Energy | -8.0 |

This interactive table allows for the sorting of data by clicking on the column headers.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

Comparison of Theoretical Predictions with Experimental Data

The validation of computational models through direct comparison with experimental data is a cornerstone of modern chemical research. This process ensures that theoretical methods accurately capture the electronic and structural realities of a molecule, thereby providing a reliable foundation for predicting its properties and behavior. For the this compound system, while comprehensive comparative studies are not widely available in published literature, the principles of such comparisons can be effectively demonstrated by examining closely related benzamide structures. By analyzing data from analogous compounds, we can understand the methodologies and the expected degree of correlation between theoretical calculations and experimental measurements for structural parameters, vibrational frequencies, and spectroscopic signatures.

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for simulating molecular properties. researchgate.netajol.inforesearchgate.net However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net Therefore, benchmarking calculated values against experimental results from techniques like X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is a critical step. esisresearch.orgcore.ac.ukrsc.org

Structural Parameters: Bond Lengths and Angles

The fundamental geometry of a molecule, defined by its bond lengths and angles, is one of the most direct comparisons that can be made between theory and experiment. X-ray crystallography provides precise measurements of atomic positions in the solid state, which can be compared with the optimized geometry calculated by theoretical methods, typically for a molecule in the gas phase.

A similar analysis on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers also revealed close agreement in bond parameters between the crystal structure and the theoretical model, underscoring the reliability of DFT for predicting local geometry. mdpi.com

Interactive Data Table 1: Comparison of Experimental and Theoretical Bond Lengths for a Benzamide Analog

This table illustrates the typical level of agreement between experimental (X-ray) and calculated (DFT) bond lengths for a representative benzamide derivative. Note that this data is for an analogous compound and not this compound.

| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |

| C=O | 1.235 | 1.229 |

| C-N (amide) | 1.348 | 1.375 |

| N-C (phenyl) | 1.425 | 1.411 |

| C-C (aromatic avg.) | 1.385 | 1.390 |

Data synthesized from findings on related benzamide structures for illustrative purposes. nih.govmdpi.com

Vibrational Frequencies: FT-IR and Raman Spectroscopy

For various benzamide derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. nih.govesisresearch.org For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations helped assign the symmetric and asymmetric NO₂ stretching modes and noted a red-shift in the N-H stretching wavenumber, indicating a weakening of the bond due to intramolecular interactions. esisresearch.org The simultaneous activation of the C=O stretching mode in both IR and Raman spectra was interpreted as evidence of charge transfer through the π-conjugated system. esisresearch.org

Interactive Data Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Key Benzamide Functional Groups

This table shows a representative comparison between experimental and scaled DFT-calculated vibrational frequencies for characteristic functional groups in a benzamide analog.

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

| N-H Stretch | Amide N-H | ~3350 | ~3345 |

| C=O Stretch | Amide I | ~1650 | ~1648 |

| N-H Bend | Amide II | ~1540 | ~1545 |

| C-N Stretch | Amide C-N | ~1370 | ~1365 |

Frequencies are representative values from studies on compounds like N-benzylacetamide and other benzamides for illustrative purposes. researchgate.netcore.ac.ukconicet.gov.ar

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for structure elucidation in solution. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.ar The accuracy of these predictions depends on using a suitable level of theory and incorporating solvent effects, often through a Polarizable Continuum Model (PCM). researchgate.netscielo.br

A combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated an excellent correlation between the calculated and experimental chemical shifts for both ¹H and ¹³C NMR spectra. researchgate.netscielo.br The calculations were able to predict the existence of multiple stable conformations in solution and showed that the experimental spectrum was a weighted average of the spectra of the most abundant rotamers. researchgate.netscielo.brunlp.edu.ar This highlights the ability of computational chemistry not only to confirm a structure but also to provide deep insight into its dynamic behavior in solution.

Interactive Data Table 3: Illustrative Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

This table provides an example of the correlation between experimental and calculated NMR chemical shifts for a related amide system in solution.

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| ¹H NMR | ||

| N-H | ~6.5 | ~6.4 |

| CH₂ (benzyl) | ~4.6 | ~4.5 |

| Aromatic-H (ortho) | ~7.7 | ~7.8 |

| ¹³C NMR | ||

| C=O | ~168.0 | ~167.5 |

| CH₂ (benzyl) | ~58.6 | ~58.1 |

| Aromatic-C (ipso) | ~134.3 | ~134.0 |

Data synthesized from findings on N-benzylamide and related structures for illustrative purposes. conicet.gov.arresearchgate.net

Chemical Reactivity and Derivatization Strategies of N Methylaminomethyl Benzamide

Fundamental Reaction Mechanisms

The chemical behavior of N-(Methylaminomethyl)benzamide is dictated by the reactivity of its constituent parts: the benzamide (B126) moiety, the secondary amine, and the aromatic ring.

The benzamide group contains a carbonyl carbon that is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to understanding its transformations. The amide is generally less reactive than other carboxylic acid derivatives like acyl chlorides or esters due to the resonance donation of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Reactions at the benzamide moiety typically proceed via a nucleophilic acyl substitution mechanism. Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the amine portion can occur, although this is less favorable than with better leaving groups. For instance, reactions with strong organometallic reagents or under forcing conditions could potentially lead to substitution at the carbonyl group. nih.gov The direct alkylation of N,N-dialkyl benzamides with methyl sulfides using a strong base like lithium diisopropylamide (LDA) highlights a pathway where the amide is transformed into a ketone intermediate, demonstrating the potential for nucleophilic substitution reactions. nih.gov

The this compound molecule possesses two main sites for electrophilic attack: the aromatic ring and the nitrogen atom of the secondary amine.

Aromatic Ring: The benzamide group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the benzene (B151609) ring. quora.com This is due to the electron-withdrawing nature of the carbonyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the meta-position relative to the benzamide group, and would require relatively harsh conditions. The direct carboxamidation of arenes to form benzamides can be achieved using reagents like cyanoguanidine in the presence of a superacid, which underscores the conditions needed for electrophilic attack on aromatic rings to form such structures. nih.gov

Amine Center: The secondary amine (-NH(CH₃)) contains a lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center. It can readily react with electrophiles. For example, it can be alkylated by reacting with alkyl halides or undergo acylation with acyl chlorides or anhydrides. The nitrogen atom can also be protonated in the presence of acids. The reactivity of similar amine groups in other molecules shows they can participate in various reactions, including oxidation and electrophilic substitution on the aromatic ring, where the amino group can influence the reaction's course. evitachem.com

Nucleophilic Reactions of the Benzamide Moiety

Amide Hydrolysis Studies

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine. This reaction is typically slow and requires heating with either an acidic or basic catalyst. masterorganicchemistry.comlibretexts.org The products of the hydrolysis of this compound are benzoic acid and N-methylmethanediamine.

Under acidic conditions, the hydrolysis of amides is a multi-step process. libretexts.orglibretexts.org The mechanism generally accepted for the hydrolysis of amides in dilute acid involves the attack of a water molecule on the protonated form of the amide. researchgate.net

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net While N-protonation can occur to a small extent, O-protonation is generally considered the predominant and productive pathway for hydrolysis. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, N-methylmethanediamine) as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final benzoic acid product. The amine leaving group is protonated in the acidic solution to form an ammonium (B1175870) salt. libretexts.orglibretexts.org

Studies on the acid-catalyzed hydrolysis of benzamide and its N-methylated derivatives show that the reaction rates can be complex and dependent on the acid concentration. rsc.org For substituted benzamides, electron-withdrawing groups can accelerate the rate of hydrolysis in concentrated acid solutions. researchgate.net

Table 1: Products of this compound Hydrolysis

| Hydrolysis Condition | Products |

| Acid-Catalyzed | Benzoic Acid and N-Methylmethanediammonium Salt |

| Base-Promoted | Benzoate Salt and N-Methylmethanediamine |

In the presence of a strong base, such as sodium hydroxide (B78521), amide hydrolysis occurs via a different mechanism. This reaction is technically not catalytic since the hydroxide ion is consumed. libretexts.org

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, and the amide ion (⁻NR₂) is expelled as the leaving group. This is the rate-determining step, as the amide ion is a very strong base and therefore a poor leaving group.

Acid-Base Reaction: The expelled amide ion is a stronger base than the hydroxide ion and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the hydrolysis to completion.

Final Products: The final products are the salt of the carboxylic acid (e.g., sodium benzoate) and the free amine (N-methylmethanediamine). libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). mdpi.com For this compound, the secondary amine group is a prime target for derivatization to improve detection sensitivity and chromatographic separation. ddtjournal.com

The goal of derivatization in this context is often to:

Improve ionization efficiency in mass spectrometry. nih.gov

Introduce a chromophore or fluorophore for UV or fluorescence detection.

Enhance the volatility of the compound for GC analysis. nih.gov

Improve separation from other components in a complex matrix. rsc.org

The secondary amine of this compound can react with various derivatizing agents. For example, dansyl chloride or dabsyl chloride can be used to introduce a fluorescent tag, allowing for highly sensitive detection. nih.gov Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) can be used to derivatize amines, yielding products that give a common fragment ion in tandem mass spectrometry, which is useful for selective reaction monitoring. nih.gov For GC-MS analysis, silylation reagents can be employed to replace the active hydrogen on the amine, increasing the thermal stability and volatility of the analyte. nih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis. nih.govrsc.org Optimization of reaction conditions such as pH, temperature, and reaction time is crucial to ensure complete derivatization and avoid the formation of byproducts. researchgate.net

Table 2: Examples of Derivatization Strategies for the Amine Group

| Derivatizing Reagent | Purpose | Analytical Technique |

| Dansyl Chloride | Adds a fluorescent tag for enhanced detection sensitivity. nih.gov | HPLC-Fluorescence, LC-MS |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Improves reverse-phase LC selectivity and provides a bromine isotopic pattern for MS identification. researchgate.net | LC-MS |

| Silylation Reagents (e.g., BSTFA) | Increases volatility and thermal stability. mdpi.com | GC-MS |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Provides a common fragment ion for selective MS/MS detection. nih.gov | LC-MS/MS |

Strategies for Improved Chromatographic Separation (e.g., LC-MS/MS)

The analysis of this compound and related compounds often utilizes liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for their high sensitivity and selectivity. wikipedia.orgrsc.org These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org Effective chromatographic separation is crucial for distinguishing the analyte from a complex matrix, which is essential for accurate quantification and identification. rsc.org

For aromatic amines, which share structural similarities with this compound, reversed-phase liquid chromatography is a common approach. nih.gov The choice of the stationary phase (the column) is critical. For instance, a biphenyl (B1667301) column has been successfully used for the separation of multiple aromatic amines. nih.gov The mobile phase composition, typically a mixture of an aqueous solvent (like water with a modifier like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve the best separation. lcms.cz Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of compounds with different polarities.

The use of ultra-high-performance liquid chromatography (UHPLC) can significantly improve separation efficiency and reduce analysis time compared to traditional HPLC. lcms.cz UHPLC systems use columns with smaller particle sizes, leading to sharper peaks and better resolution.

Derivatization, as will be discussed further, can also be employed to improve chromatographic behavior. By modifying the structure of this compound, its retention characteristics on the chromatographic column can be altered, potentially leading to better separation from interfering compounds. nih.gov

Methodologies for Increased Ionization Efficiency in Mass Spectrometry

Mass spectrometry requires the analyte to be ionized before it can be detected. The efficiency of this ionization process directly impacts the sensitivity of the analysis. sciex.com For compounds like this compound, electrospray ionization (ESI) is a commonly used technique. researchgate.netpg.edu.pl In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the mass spectrometer. pg.edu.pl

Several factors can influence the ionization efficiency of a molecule:

Molecular Properties : The inherent chemical properties of a molecule, such as its basicity (pKb) and its partition coefficient (log P), can affect how well it ionizes. nih.gov For amine-containing compounds, the basicity of the nitrogen atom is particularly important for positive-ion mode ESI, as it facilitates protonation. libretexts.org

Mobile Phase Composition : The pH of the mobile phase can significantly impact ionization. For basic compounds like amines, a lower pH (acidic conditions) promotes protonation, leading to a stronger signal in positive-ion mode. nih.gov Additives like formic acid are often included in the mobile phase for this purpose. lcms.cz

Ion Source Parameters : The settings of the mass spectrometer's ion source, such as the ion transfer tube temperature and spray voltage, must be optimized to maximize the ion signal for the specific analyte. nih.gov

Derivatization : Chemical derivatization is a powerful strategy to enhance ionization efficiency. By introducing a functional group that is more readily ionized, the sensitivity of the detection can be significantly increased. nih.govrsc.org This is particularly useful for compounds that exhibit poor ionization in their native form. nih.gov Permethylation, for example, is a derivatization technique that can enhance ionization efficiency in positive mode MS analysis. nih.gov

Application of Derivatization Reagents (e.g., 4-bromo-N-methylbenzylamine, 2-aminobenzamide)

Derivatization involves chemically modifying the analyte to improve its analytical properties. nih.gov This can lead to better chromatographic separation, increased ionization efficiency, and more informative fragmentation patterns in MS/MS analysis. nih.govrsc.org

4-bromo-N-methylbenzylamine (4-BNMA) : While not directly used to derivatize this compound itself, 4-BNMA is a derivatizing agent for carboxylic acids. researchgate.net This is relevant in the broader context of analyzing related compounds or potential precursors/metabolites. The reaction creates an amide bond, and the bromine atom in 4-BNMA provides a characteristic isotopic pattern in the mass spectrum, which aids in the identification of derivatized compounds. researchgate.net The derivatization with 4-BNMA has been shown to improve selectivity in reversed-phase LC. researchgate.net

2-aminobenzamide (2-AB) : This reagent is widely used for the derivatization of N-glycans, which are sugar molecules attached to proteins. nih.govrsc.org The reaction involves reductive amination, where the amine group of 2-AB reacts with the aldehyde group of the glycan. This derivatization improves both the ionization efficiency and the chromatographic separation of the glycans. nih.gov Although the primary application is for glycans, the principle of using an amine-containing reagent to derivatize a carbonyl-containing molecule (or vice-versa) is a fundamental concept in derivatization chemistry.

The table below summarizes the properties of the mentioned derivatization reagents.

Table 1: Properties of Select Derivatization Reagents| Reagent | Molecular Formula | Molecular Weight | Target Functional Group |

|---|---|---|---|

| 4-bromo-N-methylbenzylamine | C₈H₁₀BrN | 200.08 g/mol | Carboxylic Acid |

| 2-aminobenzamide | C₇H₈N₂O | 136.15 g/mol | Aldehyde/Ketone |

Post-Synthetic Modifications and Functionalization of the Amine and Amide Groups

The amine and amide groups in this compound are key sites for chemical reactions, allowing for a variety of post-synthetic modifications and functionalizations. These modifications can be used to create new molecules with different properties and applications.

The amine group in this compound is a nucleophile and a base. libretexts.org This allows it to react with a wide range of electrophiles.

Alkylation : The amine can be alkylated by reacting it with alkyl halides. beilstein-journals.org

Acylation : Reaction with acyl chlorides or anhydrides will form a new amide bond.

Reductive Amination : The amine can be used in reductive amination reactions with aldehydes or ketones.

Formation of Imines : Primary and secondary amines can react with aldehydes to form imines. rsc.org

The amide group is generally less reactive than the amine group but can still undergo various transformations. noaa.gov

Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine.

Reduction : The amide can be reduced to an amine using strong reducing agents. More sophisticated methods allow for the reductive functionalization of amides, where the carbonyl group is reduced and a new bond is formed with a nucleophile. frontiersin.orgnih.gov

Transamidation : It is possible to exchange the amine portion of the amide with another amine, a process known as transamidation. researchgate.net

These functionalization strategies are fundamental in medicinal chemistry and drug development for creating libraries of related compounds to explore structure-activity relationships. researchgate.net For example, modifying the amine or amide groups of a bioactive molecule can alter its potency, selectivity, and pharmacokinetic properties.

Applications of N Methylaminomethyl Benzamide and Its Derivatives in Advanced Chemical Research

Role as Organic Building Blocks in Complex Molecule Synthesis

The inherent structural features of N-(Methylaminomethyl)benzamide, namely the aromatic ring, the amide linkage, and the reactive secondary amine, make it a versatile building block in organic synthesis. These features allow for a variety of chemical modifications, enabling the construction of diverse and complex molecular architectures.

Design and Synthesis of Advanced Organic Scaffolds

Organic scaffolds are core structures from which a variety of derivatives can be systematically built, forming the basis for libraries of compounds in fields like drug discovery and material science. mdpi.com Benzamide (B126) derivatives, in general, are crucial components in the synthesis of new molecular entities. nanobioletters.comnih.gov The synthesis of complex molecules often relies on the use of versatile building blocks that can be joined together to create diverse and structurally intricate compounds. mdpi.com

The this compound structure serves as a useful starting point for creating more elaborate scaffolds. For instance, the secondary amine provides a reactive site for N-alkylation or N-acylation, allowing for the attachment of various functional groups. The benzamide's aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization. evitachem.com This dual reactivity is key to its utility. Researchers have synthesized novel molecular scaffolds by employing tandem reactions on similar heterocyclic systems, demonstrating how simple starting materials can generate complex polycyclic structures with high efficiency and stereocontrol. conicet.gov.ar While specific literature detailing the use of this compound itself in complex scaffold generation is specialized, its structural motifs are common in the design of bioactive compounds and functional materials. nih.govevitachem.com For example, complex benzamide derivatives are synthesized to create libraries of compounds for evaluating biological activity, such as in the development of antitumor agents. researchgate.net

Precursors for Specialized Reagents and Catalysts

The functional groups within this compound make it a suitable precursor for specialized chemical reagents and ligands for catalysis. The nitrogen and oxygen atoms in the molecule can act as donor atoms, allowing them to coordinate with metal ions to form metal complexes. researchgate.net This property is fundamental to the design of catalysts for a wide range of organic transformations.

For example, Schiff base ligands, which can be formed by the condensation of an amine with an aldehyde or ketone, are known to readily coordinate with transition metal ions due to the presence of the azomethine group (-C=N-). researchgate.net The secondary amine in this compound could be derivatized to incorporate functionalities that allow for the formation of such Schiff bases or other multidentate ligands. These ligands can then be used to create catalysts for reactions such as hydrosilylation, which is important for the reduction of carbonyl compounds. researchgate.net Furthermore, benzamide derivatives have been functionalized to create strongly acidic compounds that can serve as unique counter-anions in supramolecular chemistry, for instance, in the extraction of metal ions. beilstein-journals.org The ability to tune the electronic and steric properties of the molecule through synthesis makes its derivatives candidates for developing tailored catalysts and reagents for specific chemical applications.

Non-Biological Chemical Inhibition Studies

A significant area of research for this compound and related compounds is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen and oxygen are effective at protecting metals from corrosion, particularly in acidic environments. nih.gov These molecules function by adsorbing onto the metal surface and forming a protective barrier. nih.govfrontiersin.org

Corrosion Inhibition Mechanisms on Metal Surfaces

The effectiveness of benzamide derivatives as corrosion inhibitors stems from their molecular structure. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). nih.gov

The key functional groups in a molecule like this compound that facilitate this process are:

Heteroatoms (N, O): The nitrogen and oxygen atoms possess lone pairs of electrons which can be shared with the vacant d-orbitals of metal atoms (like iron), forming a coordinate covalent bond. nih.gov

Aromatic Ring: The π-electrons of the benzene (B151609) ring provide another source of electrons that can interact with the metal surface, enhancing the adsorption process. nih.gov

Adsorption Behavior and Protective Film Formation Studies

The study of adsorption behavior is critical to understanding an inhibitor's effectiveness. The process is often analyzed using adsorption isotherms, with the Langmuir adsorption isotherm being commonly applied to model the formation of a monolayer of inhibitor molecules on the metal surface. nih.govbohrium.com This model helps in understanding the interaction between the inhibitor and the metal.

Research on various benzamide and pyrazole (B372694) derivatives has shown that their adsorption is a key factor in their inhibitive properties. nih.govresearchgate.net Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), are used to quantify this behavior. nih.govbohrium.com For instance, an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of a protective film on the metal surface. nih.gov

The table below presents hypothetical data based on typical findings for organic corrosion inhibitors, illustrating how performance is measured.

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |

| 0 (Blank) | 1000 | 0 | 0 |

| 1.00E-05 | 250 | 75.0 | 0.750 |

| 5.00E-05 | 150 | 85.0 | 0.850 |

| 1.00E-04 | 90 | 91.0 | 0.910 |

| 5.00E-04 | 60 | 94.0 | 0.940 |

| 1.00E-03 | 48 | 95.2 | 0.952 |

This is an interactive data table based on representative research findings.

As shown in the table, as the inhibitor concentration increases, the corrosion current density decreases, and the inhibition efficiency increases, indicating greater surface coverage and a more robust protective film. researchgate.net The stability and geometry of the adsorbed molecules are key parameters that determine the function of such hybrid inorganic/organic systems. arxiv.org

Exploration in Material Science

The application of this compound and its derivatives extends into material science, an interdisciplinary field that leverages chemistry to create new materials with specific functions. chemscene.com The structural characteristics of these compounds make them suitable for incorporation into polymers, dyes, and other advanced materials. evitachem.com

The benzamide moiety is a component in various functional materials. For example, derivatives have been explored for their potential use in developing new materials due to their unique structural and chemical properties. evitachem.com The ability to form stable complexes with metals is not only relevant for corrosion inhibition but also for the creation of coordination polymers or metal-organic frameworks (MOFs). Furthermore, the reactivity of the amine and the aromatic ring allows for the integration of this compound into larger polymer chains, potentially imparting specific properties such as thermal stability or altered surface characteristics to the resulting material. While direct, large-scale applications in material science for this specific compound are still an emerging area of research, the foundational chemistry of benzamide derivatives points toward significant potential in the development of novel functional materials. evitachem.comchemscene.com

Development of Components for Light-Emitting Devices

The benzamide structural motif is a key building block in the synthesis of advanced functional materials, including those with applications in optoelectronics. While research on this compound for this specific purpose is not extensively detailed in public literature, its derivatives and related benzamide compounds are recognized as important intermediates for materials used in devices like Organic Light Emitting Diodes (OLEDs). chemscene.com The core structure allows for the synthesis of more complex molecules that can be incorporated into the emissive or charge-transport layers of such devices. The development of novel organic materials is crucial for advancing flexible printed electronics and molecular self-assembly, areas where benzamide-derived compounds show potential. chemscene.com

Research into Other Functional Materials

The versatility of the benzamide scaffold extends to a variety of other functional materials. Benzamide derivatives are explored for their unique properties in materials science, which can be attributed to their structural stability and the potential for modification. For instance, the introduction of specific functional groups, such as trifluoromethyl moieties, can enhance properties like lipophilicity and metabolic stability, making them candidates for specialized applications. Research also involves the use of benzamide structures in the development of UV absorbers and light stabilizers for pigments and polymers, which are essential for preventing degradation and enhancing the durability of materials. google.com

Agrochemical Research (e.g., Herbicidal Activity of Benzamide Analogs)

Benzamide and its analogs represent a significant class of compounds in agrochemical research due to their broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.net The core benzamide structure serves as a versatile scaffold for designing new pesticides. mdpi.com Researchers modify the benzamide molecule to optimize efficacy against target pests while aiming to minimize environmental impact.

A key strategy in this field is the principle of bioisosterism, where parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties to enhance the desired biological activity. researchgate.netmdpi.com For example, the 1,2,4-oxadiazole (B8745197) heterocycle is used as a bioisostere of the amide group in some pesticide designs. researchgate.net

Studies have shown that specific substitutions on the benzamide rings are crucial for activity. Ortho-substituted benzamides, for instance, have been identified as a family of compounds with excellent nematicidal activity. nih.gov Furthermore, research into auxinic herbicide dimers, derived from monomers like 2,4-D and dicamba, has been undertaken to create compounds with higher herbicidal activity and lower volatility, thereby reducing environmental drift. asacim.org.ar

Detailed research findings on the bioactivity of various benzamide analogs are presented in the table below.

Table 1: Bioactivity of Selected Benzamide Analogs in Agrochemical Research

| Compound/Analog | Target/Activity | Research Finding | Citation |

|---|---|---|---|

| 3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | Pesticide / Herbicide | Investigated for its efficacy as a pesticide or herbicide, with trifluoromethyl groups enhancing stability and prolonging activity. | |

| Ortho-substituted benzamides (e.g., Wact-11) | Nematicide | Identified as a new family with excellent nematicidal activity against C. elegans and parasitic nematodes. | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Insecticide / Fungicide | Designed via bioisosterism, these novel compounds showed good insecticidal and fungicidal activities. | mdpi.com |

| 1,2,4-Oxadiazole substituted benzamides with pyrazole rings | Insecticide / Fungicide | Compound 14h showed 77.8% inhibition of Pyricularia oryzae, and compound 14q exhibited 70% lethal activity against Mythimna separata. | researchgate.net |

| Auxinic Herbicide Dimers (e.g., Ethane-1,2-diyl bis(2-(2,4-dichlorophenoxy)acetate)) | Herbicide | Synthesized to reduce volatility compared to monomer herbicides like 2,4-D, while maintaining or increasing herbicidal activity. | asacim.org.ar |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of N-(Methylaminomethyl)benzamide synthesis lies in the development of environmentally friendly and efficient methodologies. Researchers are actively seeking to replace traditional, often harsh, synthetic conditions with greener alternatives. Key areas of exploration include:

Catalytic Systems: The use of novel catalysts, such as those based on heteropolyanion-based ionic liquids, is being investigated to facilitate the direct oxidative amidation of aldehydes under milder, microwave-promoted conditions. researchgate.net This approach aims to reduce reaction times and energy consumption.

Solvent-Free and Water-Based Reactions: A significant push is being made towards solvent-free reaction conditions, utilizing techniques like trituration and direct heating to minimize waste. researchgate.net Similarly, the use of water as a solvent is being explored for N-alkylation and other transformations, following the principles of green chemistry. rsc.org The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide in aqueous media has already demonstrated the feasibility of this approach. mdpi.com

Polymer-Supported Synthesis: This strategy offers advantages in terms of reaction efficiency, ease of purification, and reusability of support materials, making it a cost-effective and environmentally conscious option. stmjournals.com Liquid-phase synthesis using soluble polymer supports like polyethylene (B3416737) glycol (PEG) is also a promising avenue for creating benzamide (B126) derivatives. sioc-journal.cn

Alternative Reagents: The development of novel thiating reagents, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, provides a convenient one-pot procedure for transforming N-aryl-substituted benzamides into their thioamide counterparts under mild conditions. researchgate.net

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound and its derivatives. By employing sophisticated modeling techniques, researchers can predict molecular properties and guide experimental work more effectively. Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR modeling will be instrumental in understanding the relationship between the chemical structure of benzamide derivatives and their biological activities. nih.gov These models can help in designing novel molecules with enhanced properties and reduced toxicity. nih.gov

Molecular Docking and Dynamics Simulations: These computational tools are essential for studying the interactions between benzamide derivatives and biological targets, such as enzymes. nih.govtandfonline.com Molecular docking can predict the binding affinity and mode of interaction, while molecular dynamics simulations provide insights into the conformational changes and stability of the complex. tandfonline.comresearchgate.net

Pharmacophore Modeling: This approach helps in identifying the essential structural features required for a molecule's biological activity. nih.gov By generating pharmacophore hypotheses, researchers can screen large compound libraries to identify potential new leads. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT methods are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.com This can aid in understanding reaction mechanisms and predicting the outcomes of chemical transformations. researchgate.net

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

While the fundamental reactivity of this compound is understood, there remains a vast potential for discovering new chemical transformations and reaction pathways. Future investigations are expected to focus on:

Oxidation and Reduction Reactions: The methylaminomethyl group can undergo oxidation, potentially leading to the formation of aldonitrones and other derivatives, which could have unique chemical and biological properties. mdpi.com Conversely, reduction reactions can yield different amine derivatives. smolecule.com

Substitution Reactions: The methylamino group can be a site for nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a diverse range of derivatives.

Mannich-Type Reactions: The Einhorn-Mannich reaction, which utilizes benzamide, an aldehyde, and a primary or secondary amine, presents a versatile method for creating N-benzamidomethylated compounds. mdpi.com

Reactivity of Related Structures: Studying the reactivity of analogous compounds, such as 1-(methylaminomethyl)silatrane, can provide valuable insights into the potential transformations of this compound. researchgate.net

Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Chemical Engineering

The unique structural features of this compound and its derivatives make them attractive candidates for applications beyond traditional organic chemistry. Collaborative research at the intersection of organic chemistry, materials science, and chemical engineering is expected to unlock new possibilities:

Polymer Chemistry: Benzamide derivatives are being explored as building blocks for novel polymers. stmjournals.com For instance, poly(1,4-benzamide) solutions have been studied for their liquid crystal properties. acs.org The incorporation of this compound into polymer backbones could lead to materials with tailored properties for various applications.

Materials Science: The ability of benzamide derivatives to form organized structures through hydrogen bonding makes them interesting for the development of new materials. science.gov This includes the potential for creating materials with specific electronic or optical properties. ChemScene, a supplier of chemical products, highlights the role of such compounds in materials science, including MOF&COF materials, solar cell materials, and polymer materials. chemscene.com

Chemical Engineering: The development of efficient and scalable synthetic processes for this compound and its derivatives is a key area where chemical engineering principles can be applied. This includes reactor design, process optimization, and the implementation of continuous manufacturing techniques to ensure high-purity production. stmjournals.comresearchgate.net

Q & A

Q. How should researchers address contradictions in catalytic efficiency data for This compound synthesis?

- Methodology : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, conflicting yield reports may stem from trace moisture in solvents—validate via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.